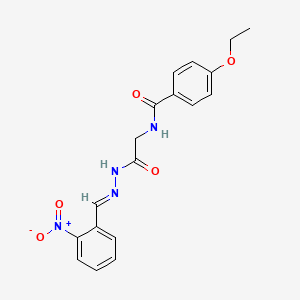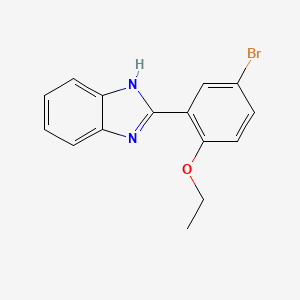
4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical structure consists of an ethoxy group, a benzamide moiety, and a nitrobenzylidene hydrazino group.
- This compound has gained attention in scientific research due to its potential applications in various fields.
ENBSH: is a yellow crystalline solid with the molecular formula C₁₅H₁₄N₄O₅S and a molecular weight of 382.36 g/mol .
準備方法
- The reaction yields the desired product in good yields.
Synthesis: ENBSH can be synthesized by reacting 4-ethoxybenzenesulfonylhydrazide with 2-nitrobenzaldehyde in the presence of a catalyst (e.g., acetic acid) under reflux conditions .
化学反応の分析
Reactions: ENBSH undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
科学的研究の応用
Antimicrobial Activity: ENBSH exhibits broad-spectrum antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans .
Cancer Research: It induces apoptosis in cancer cells, including human breast cancer cells.
Fluorescent Probe: ENBSH may serve as a fluorescent probe for detecting metal ions.
Antibiotics Development: Its antimicrobial properties make it a potential candidate for developing new antibiotics.
作用機序
Cell Wall Inhibition: ENBSH likely inhibits bacterial and fungal cell growth by disrupting cell wall synthesis.
Apoptosis: In cancer cells, it activates caspase enzymes, leading to programmed cell death .
類似化合物との比較
Unique Features: ENBSH’s broad-spectrum antimicrobial activity and potential as a fluorescent probe distinguish it.
Similar Compounds: Other related compounds include 4-ethoxybenzenesulfonylhydrazide and 2-nitrobenzaldehyde .
Remember that ENBSH’s cytotoxicity limits its use in vivo, but its diverse applications continue to intrigue researchers
特性
CAS番号 |
764653-79-4 |
|---|---|
分子式 |
C18H18N4O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
4-ethoxy-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-15-9-7-13(8-10-15)18(24)19-12-17(23)21-20-11-14-5-3-4-6-16(14)22(25)26/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChIキー |
DEOGUNCFISDYTL-RGVLZGJSSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)



![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)

![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004849.png)
